3-Iodo-1-methyl-1H-indazole
Description
Significance of Indazole Heterocycles in Contemporary Chemical and Biological Sciences
Indazole, a bicyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. igi-global.com This structural motif is not commonly found in nature, yet synthetic indazole derivatives have demonstrated a remarkable range of pharmacological properties. austinpublishinggroup.comnih.gov The versatility of the indazole ring allows for functionalization at various positions, leading to a diverse library of compounds with potential therapeutic applications. igi-global.com
The significance of indazoles in medicinal chemistry is underscored by their presence in numerous clinically approved drugs and compounds in various stages of clinical trials. nih.govnih.gov These derivatives have been reported to exhibit a wide array of biological activities, including but not limited to:
Anti-tumor nih.govresearchgate.net
Anti-inflammatory igi-global.comnih.gov
Analgesic igi-global.com
Antimicrobial igi-global.com
Antiviral igi-global.com
Neuroprotective igi-global.com
The ability of the two nitrogen atoms within the indazole core to interact with enzyme active sites is a key factor contributing to their diverse bioactivities. igi-global.com This has made them attractive targets for the development of novel therapeutic agents.
Rationale for Investigating 3-Iodo-1-methyl-1H-indazole as a Research Target
The specific compound, this compound, has emerged as a valuable building block in organic synthesis. Its structure, featuring an iodine atom at the 3-position and a methyl group at the 1-position, offers unique opportunities for chemical manipulation.
The iodine atom at the C3 position is of particular importance. Halogenated heterocycles, especially iodo-derivatives, are highly versatile intermediates in cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for constructing complex molecules by forming new carbon-carbon and carbon-nitrogen bonds. nih.govmdpi.comwikipedia.org The carbon-iodine bond is relatively weak, making it an excellent leaving group in these palladium-catalyzed transformations.
The methyl group at the N1 position serves to block one of the tautomerizable positions of the indazole ring, thereby providing regiochemical control in subsequent reactions. This ensures that functionalization occurs specifically at other desired positions, primarily the reactive C3-iodo position.
Current Research Landscape and Knowledge Gaps for this compound
The current research landscape for this compound is primarily focused on its utility as a synthetic intermediate. The compound itself is not typically the final bioactive molecule but rather a key precursor for the synthesis of more complex indazole derivatives with potential therapeutic applications.
Synthesis and Reactions:
The synthesis of 3-iodoindazoles is often achieved through direct iodination of the corresponding indazole using iodine in the presence of a base like potassium hydroxide (B78521). chim.itrsc.org The subsequent methylation at the N1 position can be accomplished using a methylating agent such as dimethyl sulfate. chemicalbook.com
Once synthesized, this compound is readily employed in a variety of cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-iodoindazole with an organoboron compound to form a new carbon-carbon bond. This method has been used to synthesize a variety of 3-aryl and 3-heteroaryl indazoles. mdpi.comnih.gov
Sonogashira Coupling: This reaction couples the 3-iodoindazole with a terminal alkyne to create a C-C triple bond, leading to the formation of 3-alkynylindazoles. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the 3-iodoindazole with an amine. wikipedia.orgorganic-chemistry.org This is a key step in the synthesis of many biologically active amino-indazole derivatives.
Knowledge Gaps:
While the synthetic utility of this compound is well-established, there remain several areas for further investigation:
Exploration of Novel Transformations: Research into new types of reactions involving the C3-iodo group could lead to the discovery of novel molecular scaffolds. This includes exploring its potential in other cross-coupling reactions, C-H activation, and photocatalysis. mdpi.com
Systematic Biological Evaluation: Although the derivatives of this compound are investigated for biological activity, a systematic study of a broad range of its derivatives against a wide panel of biological targets is lacking. This could uncover new therapeutic applications for this class of compounds.
Development of More Sustainable Synthetic Methods: While current synthetic methods are effective, there is always a need for greener and more efficient protocols. This could involve the use of more environmentally benign solvents, catalyst systems with lower metal loadings, and one-pot reaction sequences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQYCAYEBWRHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610819 | |
| Record name | 3-Iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52088-10-5 | |
| Record name | 3-Iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-1-methyl-1H-indazole | |
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Strategic Functionalization and Derivatization of 3 Iodo 1 Methyl 1h Indazole
Transition Metal-Catalyzed Cross-Coupling Reactions at the C-3 Position
Palladium-catalyzed cross-coupling reactions are the most prominent methods for forming new carbon-carbon bonds at the C-3 position of 3-iodo-1-methyl-1H-indazole. The Suzuki-Miyaura, Sonogashira, and Heck reactions are particularly effective for introducing aryl, heteroaryl, alkynyl, and vinyl moieties, respectively. mdpi.comresearchgate.netmdpi.com These transformations have become indispensable for the synthesis of complex molecules with potential applications as pharmaceuticals and agrochemicals. nih.govmdpi.com
The Suzuki-Miyaura reaction is a robust and widely used method for the C-3 arylation and heteroarylation of indazoles. nih.govmdpi.com It involves the coupling of the this compound with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comodinity.com This reaction is valued for its broad substrate scope and tolerance of various functional groups. nih.govmdpi.com
The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst system. While simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) can be used, ferrocene-based divalent palladium complexes such as 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (PdCl₂(dppf)) and [1,1′-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dtbpf)) have demonstrated superior catalytic activity. mdpi.com Divalent palladium complexes have generally been found to be more effective than simple divalent palladium salts or zero-valent palladium precursors like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comnih.gov
The catalytic cycle typically involves an oxidative addition of the 3-iodoindazole to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the C-3 arylated product and regenerate the Pd(0) catalyst. mdpi.comodinity.com The efficiency of these steps is greatly influenced by the ligands coordinated to the palladium center. For instance, a highly efficient system using a Pd(II)/1,10-phenanthroline (B135089) (Phen) catalyst has been developed for the C-3 arylation of 1-methyl indazole. nih.gov
| Catalyst | Ligand | Typical Loading (mol%) | Observations | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | 1,10-phenanthroline | 10 | Highly efficient for C-3 arylation of 1-methyl indazole without requiring silver additives. | nih.gov |
| PdCl₂(dppf) | dppf (internal) | Not specified | Shows a lower energy barrier in calculations and higher catalytic output compared to PdCl₂(dtbpf). | mdpi.com |
| Pd(PPh₃)₄ | PPh₃ (internal) | 5-6 | Effective for C-3 vinylation of unprotected 3-iodoindazoles under microwave irradiation. Generally shows lower activity for arylation compared to divalent Pd complexes. | mdpi.comnih.gov |
| XPhos-derived precatalyst P1 | XPhos (internal) | 1.0-1.5 | Provides high yields for coupling of various nitrogen-rich heterocycles, including indazoles. | nih.gov |
The outcome of the Suzuki-Miyaura coupling is highly sensitive to various reaction parameters.
Solvent: The choice of solvent is crucial for both selectivity and reactivity. nih.gov Solvents like N,N-dimethylformamide (DMF), dimethylacetamide (DMA), toluene, and 1,4-dioxane (B91453) are commonly employed. nih.govnih.govresearchgate.net In some cases, the use of ionic liquids such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄) has been shown to improve product yields and facilitate catalyst recycling by preventing the formation of palladium black. mdpi.comresearchgate.net
Ligands: Ligands play a critical role by stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine (B1218219) ligands are often used. odinity.com The use of 1,10-phenanthroline as a ligand with Pd(OAc)₂ has been identified as crucial for successful C-3 arylation of 1-methylindazole. nih.govresearchgate.net
Base: A base is required to activate the organoboron compound for transmetalation. odinity.com Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). nih.govnih.govnih.gov The strength and type of base can significantly impact the reaction rate and yield.
Temperature: Reaction temperatures can range from room temperature to high temperatures (e.g., 140 °C), often depending on the reactivity of the substrates. nih.gov Microwave irradiation has been successfully used to accelerate the reaction, allowing for shorter reaction times and often improved yields, particularly for the vinylation of unprotected 3-iodoindazoles. nih.govmdpi.comnih.gov For instance, the vinylation of 3-iodo-1H-indazole with pinacol (B44631) vinyl boronate was achieved in 40 minutes at 120 °C under microwave conditions, whereas conventional heating required 3 hours at 101 °C. nih.gov
The Suzuki-Miyaura coupling at the C-3 position of the indazole ring is compatible with a wide range of substrates. Both aryl iodides and aryl bromides can be used as coupling partners, reacting with various aryl- and heteroarylboronic acids. nih.gov The reaction tolerates both electron-donating and electron-withdrawing groups on the coupling partners. However, the electronic properties of the substituents can influence the reaction yields. researchgate.net
A significant limitation has been the need for N-H protection on the indazole ring, as the acidic proton can interfere with the catalytic cycle. mdpi.com However, methods have been developed for the direct coupling of unprotected 3-iodoindazoles, particularly using microwave irradiation. nih.govnih.gov In some instances, Suzuki-Miyaura reactions performed under microwave heating on N-Boc protected 3-iodoindazoles have resulted in simultaneous C-C bond formation and deprotection of the Boc group. nih.gov
The Sonogashira reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it ideal for the C-3 alkynylation of this compound. wikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine like triethylamine. youtube.comthieme-connect.de
The reaction proceeds smoothly with 3-iodoindazoles, affording a diverse range of 3-alkynyl indazole derivatives. thieme-connect.de Similar to the Suzuki-Miyaura coupling, protection of the N-1 position of the indazole ring is often necessary to achieve high yields, as unprotected 3-iodo-1H-indazole may not undergo the coupling reaction effectively. mdpi.comresearchgate.net The N-1 position is typically protected with groups that can be easily removed later. mdpi.com The reaction is versatile, and the resulting alkynylated indazoles are valuable intermediates for further chemical transformations. youtube.comthieme-connect.de
| Substrate | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| N-protected 3-iodo-1H-indazole | Terminal Alkynes | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N/DMF | 20 °C, 12 h | High (e.g., 99%) | mdpi.comthieme-connect.deresearchgate.net |
The Heck reaction, also known as the Mizoroki-Heck reaction, provides a method for the C-3 vinylation of this compound. wikipedia.org This palladium-catalyzed reaction couples the iodoindazole with an alkene, such as methyl acrylate (B77674), in the presence of a base to form a substituted alkene. researchgate.netorganic-chemistry.org
This transformation is a key step in the synthesis of 3-indazolylpropenoates, which are precursors to biologically relevant molecules like 2-azatryptamines. researchgate.net The efficiency of the Heck reaction for C-3 functionalization can sometimes be lower compared to Suzuki-Miyaura coupling. researchgate.net Similar to other cross-coupling reactions on the indazole scaffold, protection of the N-H group is often required to prevent the formation of unwanted by-products, although the specific protecting group strategy can be crucial for success. researchgate.net
| Substrate | Alkene | Catalyst | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| N-protected 3-iodoindazoles | Methyl acrylate | Palladium catalyst (e.g., Pd(OAc)₂) | Inorganic or Organic Base | Organic Solvent (e.g., PEG-400) | 3-Indazolylpropenoates | researchgate.netresearchgate.net |
Other Metal-Catalyzed C-C and C-Heteroatom Bond Formations
Beyond the well-established Suzuki and Negishi couplings, this compound is an excellent substrate for a variety of other transition-metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. These methods expand the toolkit for creating complex molecular architectures based on the 1-methyl-1H-indazole core.
Heck Coupling: The Mizoroki-Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, has been applied to 3-iodoindazoles. wikipedia.org This reaction serves as a powerful tool for C-3 vinylation. Studies on the Heck coupling of 3-iodoindazoles with methyl acrylate have been conducted to synthesize 3-indazolylpropenoates, which are key intermediates for 2-azatryptamines. researchgate.net For the Heck reaction to be efficient at the C-3 position, protection of the N-1 position is often crucial to prevent the formation of unwanted by-products, a requirement that is inherently satisfied in this compound. researchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is highly effective for introducing alkynyl moieties at the C-3 position of the indazole ring. Research has shown that N-1 protection of 3-iodo-1H-indazole is necessary for the Sonogashira coupling to proceed effectively, highlighting the utility of the N-methylated substrate. researchgate.net This methodology has been used to synthesize a range of 3-alkynyl indazoles, which are structurally related to biologically active molecules like serotonin. thieme-connect.de
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction allows for the direct introduction of primary and secondary amino groups at the C-3 position of the 1-methyl-1H-indazole core. The development of specialized bidentate phosphine ligands has expanded the scope of this reaction, enabling the coupling of a wide variety of amines under relatively mild conditions. wikipedia.org This method is a significant improvement over harsher traditional methods for forming aryl-amine bonds. wikipedia.orgacsgcipr.org
| Reaction | Coupling Partner | Catalyst/Conditions | Product Type | Ref. |
| Heck Coupling | Methyl acrylate | Palladium catalyst, Base | 3-Indazolylpropenoate | wikipedia.orgresearchgate.net |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | 3-Alkynyl-1-methyl-1H-indazole | wikipedia.orgresearchgate.netthieme-connect.de |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Phosphine ligand, Base | 3-Amino-1-methyl-1H-indazole | wikipedia.orgacsgcipr.org |
Direct C-H Functionalization Approaches to 3-Substituted Indazoles
Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials like this compound. researchgate.net While direct C-3 alkylation of indazoles is generally difficult due to the low nucleophilicity of this position, significant progress has been made in C-3 arylation. mit.edumdpi.com
Palladium-catalyzed direct C-3 arylation of 1-substituted indazoles with (hetero)aryl bromides and iodides has been successfully demonstrated. researchgate.net Studies have shown that the choice of ligand is critical for the success of this transformation. For the C-H arylation of 1-methyl-1H-indazole, optimal results were achieved using Pd(OAc)₂ as the catalyst, 1,10-phenanthroline as the ligand, and K₂CO₃ as the base in DMA solvent. researchgate.net
Furthermore, cooperative catalytic systems, such as Rh(III)/Cu(II), have been employed for the synthesis of 1H-indazoles via C-H activation and intramolecular amination of precursor molecules like benzimidates and nitrosobenzenes. nih.gov These advanced methods provide access to a variety of 3-substituted indazoles that are otherwise challenging to synthesize. nih.govacs.org
| C-H Functionalization Method | Reagents | Catalyst/Conditions | Product | Ref. |
| Direct C-3 Arylation | 1-Methyl-1H-indazole, Aryl bromide | Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃, DMA | 3-Aryl-1-methyl-1H-indazole | researchgate.net |
| C-H Amination/Cyclization | Ethyl benzimidates, Nitrosobenzenes | Rh(III)/Cu(II) catalyst, PhCF₃, 80 °C | 3-Substituted 1H-indazoles | nih.gov |
Electrophilic and Nucleophilic Substitutions on the Indazole Ring System
The reactivity of the 1-methyl-1H-indazole ring system towards substitution is governed by the electronic properties of the heterocyclic core. The C-3 position is particularly susceptible to electrophilic attack. The synthesis of this compound itself often proceeds via the electrophilic iodination of 1-methyl-1H-indazole. chim.it Indazoles readily undergo other electrophilic substitution reactions such as nitration and halogenation. chemicalbook.com
Conversely, the iodine atom at the C-3 position makes this site an ideal target for nucleophilic substitution reactions, often facilitated by transition metal catalysis as seen in the cross-coupling reactions discussed previously. The presence of the electron-withdrawing iodine atom activates the C-3 position for such transformations.
N-Functionalization and its Impact on C-3 Reactivity and Selectivity
The substituent at the N-1 position of the indazole ring plays a pivotal role in modulating the reactivity and selectivity of reactions at the C-3 position. mdpi.com Direct alkylation of N-unsubstituted indazoles often leads to a mixture of N-1 and N-2 isomers, with the ratio depending on reaction conditions. nih.govnih.gov Therefore, starting with a pre-defined N-1 substituted compound like 1-methyl-1H-indazole provides absolute control over this aspect.
The N-1 methyl group has a significant electronic and steric influence. It is crucial for the success of many C-3 functionalization reactions, such as the Heck and Sonogashira couplings, where an unprotected N-H group can lead to side reactions and lower yields. researchgate.netresearchgate.net In some cases, the N-1 substituent is essential for achieving high regioselectivity in C-H functionalization reactions. researchgate.net The development of methods using N-oxides of indazoles represents another strategy where N-functionalization is used to direct subsequent C-3 functionalization, allowing for the introduction of a wide array of substituents. researchgate.net The choice of the N-1 group can also influence the thermodynamic stability of the molecule and the regiochemical outcome of subsequent reactions. nih.gov
Ring-Opening and Rearrangement Reactions of this compound Derivatives
While less common than substitution reactions, ring-opening and rearrangement reactions of indazole derivatives represent an intriguing area of chemical synthesis. An interesting ring-opening reaction has been reported for 1-arylsulfonyl-3-iodo-1H-indazoles. Under basic conditions, these compounds can undergo an unexpected ring-opening to yield ortho-(arylsulfonylamino)benzonitriles. researchgate.netresearchgate.net This transformation suggests that the C-N bond of the pyrazole (B372694) ring can be cleaved under specific conditions, providing a pathway to highly functionalized benzene (B151609) derivatives from an indazole precursor. While this specific example involves an N-arylsulfonyl group rather than an N-methyl group, it opens up the possibility of exploring similar reactivity for this compound derivatives under different catalytic or reaction conditions. Such rearrangements, like the Baeyer–Villiger oxidation which converts ketones to esters, are powerful tools in organic synthesis for transforming one functional group into another through intramolecular atom migration. wiley-vch.de
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms in 3-Iodo-1-methyl-1H-indazole Synthesis and Functionalization
Understanding the step-by-step pathways of chemical reactions is crucial for controlling reaction outcomes. For this compound, this involves examining its synthesis via iodination and its subsequent functionalization through various reactions.
The synthesis of 3-iodo-1H-indazole derivatives is most commonly achieved through electrophilic iodination of the corresponding indazole. chim.it The standard procedure for the N-unprotected 1H-indazole involves treatment with molecular iodine (I₂) and a base such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comnih.gov
For the synthesis of this compound, the starting material is 1-methyl-1H-indazole. The indazole ring system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is particularly activated for this reaction. The mechanism is believed to proceed as follows:
Formation of the Electrophile: While molecular iodine itself can act as an electrophile, the reaction conditions can influence the nature of the attacking iodine species.
Electrophilic Attack: The π-electron system of the indazole ring attacks the iodine electrophile. The electron-donating character of the N-methyl group and the lone pair on the N2 nitrogen atom direct the substitution to the C3 position. This attack forms a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion.
Deprotonation/Rearomatization: A base present in the reaction mixture (e.g., hydroxide ion from KOH) abstracts the proton from the C3 position of the intermediate. This step restores the aromaticity of the pyrazole (B372694) ring, yielding the final product, this compound.
The regioselectivity for the C3 position is a key feature of this reaction, driven by the electronic properties of the indazole nucleus.
This compound is a valuable precursor for introducing new carbon-carbon bonds at the C3 position via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comresearchgate.net The catalytic cycle for these reactions is a well-established sequence of steps involving a palladium catalyst.
A generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron compound (R-BY₂) is as follows:
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, often stabilized by phosphine (B1218219) ligands. The this compound undergoes oxidative addition to the Pd(0) complex. In this step, the C-I bond is broken, and the palladium atom inserts itself, forming a new Pd(II) intermediate. This intermediate contains both the indazolyl group and the iodide atom bonded to the palladium center.
Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester), activated by a base, transfers its organic group (R) to the Pd(II) complex. The iodide ligand on the palladium is replaced by the R group from the boron species, forming a new Pd(II) intermediate with both the indazolyl and the R group attached. The boron species is eliminated as a salt.
Reductive Elimination: This is the final step of the cycle. The two organic groups (the indazolyl and the R group) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and the final product, 3-R-1-methyl-1H-indazole. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. youtube.com
The efficiency of this cycle can be influenced by the choice of catalyst, ligands, base, and solvent. For instance, ferrocene-based palladium complexes have been shown to be highly effective for the Suzuki-Miyaura coupling of 3-iodo-1H-indazole. mdpi.com
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Palladium Oxidation State Change | Key Intermediate |
|---|---|---|---|
| Oxidative Addition | This compound reacts with Pd(0) catalyst. | Pd(0) → Pd(II) | (1-methyl-1H-indazol-3-yl)Pd(II)-I(L)n |
| Transmetalation | The organic group from the boron reagent replaces the iodide on the palladium complex. | No Change (Pd(II)) | (1-methyl-1H-indazol-3-yl)Pd(II)-R(L)n |
| Reductive Elimination | The two organic groups couple and detach from the palladium, forming the product. | Pd(II) → Pd(0) | Regenerated Pd(0)(L)n catalyst |
While not directly involving this compound, studies on structurally similar compounds reveal interesting reactivity patterns. An intriguing ring-opening reaction, described as a Kemp-type elimination, has been observed for 1-arylsulfonyl-3-iodo-1H-indazoles. researchgate.net The Kemp elimination is a classic model reaction involving the base-catalyzed abstraction of a proton from a carbon atom, leading to the cleavage of a nearby bond. nih.gov
In the case of 1-arylsulfonyl-3-iodo-1H-indazoles, treatment with a base does not lead to a simple substitution of the iodine. Instead, it triggers a ring-opening elimination. researchgate.net The proposed mechanism suggests that the base abstracts the most acidic proton. The presence of the electron-withdrawing sulfonyl group on N1 enhances the acidity of protons on the benzene (B151609) ring. This initiates an electronic cascade that results in the cleavage of the N-N bond of the pyrazole ring, ultimately affording an ortho-(arylsulfonylamino)benzonitrile. researchgate.netnih.gov
Although this specific reaction has been reported for N-sulfonylated indazoles, it highlights a potential, albeit less common, reaction pathway for the indazole core under basic conditions, contrasting with the more typical cross-coupling reactions of the C3-iodo substituent.
Application of Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting chemical reactivity. These methods provide detailed electronic structure information, which can be correlated with reaction barriers, stability of intermediates, and selectivity.
DFT calculations are frequently employed to investigate the mechanisms of reactions involving indazole derivatives. For the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole, DFT studies have been used to compare the efficacy of different palladium catalysts. mdpi.com
By calculating the energy profiles of the catalytic cycle for different catalysts, researchers can identify the rate-determining step and understand how the catalyst's structure influences the reaction's energy barrier. For example, a study showed that the 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride complex, PdCl₂(dppf), exhibits a lower energy barrier for the formation of key intermediates compared to [1,1'-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II), PdCl₂(dtbpf). mdpi.com This lower energetic barrier is consistent with the experimentally observed higher catalytic activity of the PdCl₂(dppf) complex, providing a theoretical foundation for catalyst selection. mdpi.com
Table 2: Comparison of Calculated Energy Barriers for Different Catalysts
| Catalyst | Relative Energy Barrier (Calculated) | Experimental Catalytic Output |
|---|---|---|
| PdCl₂(dppf) | Lower | Higher |
| PdCl₂(dtbpf) | Higher | Lower |
Beyond energetics, quantum chemical calculations can predict the most likely sites of reaction and the resulting selectivity. This is often achieved by analyzing calculated electronic properties such as atomic charges and the distribution of frontier molecular orbitals (HOMO and LUMO).
For instance, in the electrophilic iodination of azaindoles, a system related to indazoles, DFT calculations of HOMO coefficients and carbon atomic charges have been successfully used to predict the regioselectivity of the reaction. nih.gov The position with the highest HOMO coefficient or the most negative charge is typically the most susceptible to attack by an electrophile. nih.gov
These principles are applicable to the 1-methyl-1H-indazole system. Calculations would likely confirm that the C3 position has the highest electron density, thus predicting it as the favored site for electrophilic iodination, in agreement with experimental observations. Similarly, these computational models can be used to rationalize or predict the regioselectivity of other functionalization reactions, making them a powerful predictive tool in the synthesis and modification of this compound. chim.it
Molecular Orbital Analysis of Electronic Structures
Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. By calculating the molecular orbitals, one can determine various properties, including the distribution of electrons, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are typically performed using methods like Density Functional Theory (DFT).
The electronic character of this compound is largely dictated by the indazole ring system, a bicyclic aromatic heterocycle, and the electronic effects of its substituents: the iodo group at position 3 and the methyl group at position 1. The iodo substituent is primarily electron-withdrawing through its inductive effect, while also being capable of donating electron density through resonance. The methyl group, in contrast, is a weak electron-donating group.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, and its energy level is associated with the ionization potential. The LUMO signifies the ability to accept an electron, and its energy relates to the electron affinity. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For substituted indazoles, the distribution of these frontier orbitals is generally spread across the bicyclic ring system. The presence of the iodine atom at the 3-position would likely influence the localization of the LUMO, potentially making this position more susceptible to nucleophilic attack.
Electrostatic potential (ESP) maps are another valuable output of molecular orbital calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP map would be expected to show a region of negative potential around the N2 nitrogen atom of the indazole ring due to its lone pair of electrons. The area around the hydrogen atoms of the methyl group and the benzene ring would exhibit a positive potential. The iodine atom, being highly polarizable, would also have a significant impact on the local electrostatic potential.
While a specific data table for the molecular orbital energies of this compound is not available in the reviewed literature, studies on similar substituted indazoles confirm the utility of these computational approaches in understanding their electronic properties and reactivity.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.
The structure of this compound is relatively rigid due to the planar nature of the indazole ring system. The primary sources of conformational flexibility are the rotation of the methyl group attached to the N1 nitrogen and the vibrations of the iodo group. MD simulations would allow for the exploration of the rotational barrier of the methyl group and the characteristic vibrational frequencies of the C-I bond.
When placed in a solvent, such as water or an organic solvent, MD simulations can reveal how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions. Given the presence of the polarizable iodine atom and the nitrogen atoms in the indazole ring, this compound would be expected to form specific interactions with polar solvents.
In the context of drug design and medicinal chemistry, MD simulations are frequently employed to study the binding of a ligand to its protein target. researchgate.net For indazole derivatives, which are known to be inhibitors of various enzymes, MD simulations can elucidate the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding. researchgate.netchemscene.com For instance, a study on indazole derivatives as HIF-1α inhibitors utilized MD simulations to confirm the stability of the most potent compound in the active site of the protein. researchgate.net Although this study did not specifically include this compound, the methodology is directly applicable.
A hypothetical MD simulation of this compound binding to a protein target would involve placing the molecule in the active site and simulating the system's evolution over a period of nanoseconds. Analysis of the simulation trajectory would provide information on the stability of the binding pose, the root-mean-square deviation (RMSD) of the ligand and protein atoms, and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex.
Detailed research findings and data tables from molecular dynamics simulations specifically for this compound are not present in the currently available literature. However, the extensive use of MD simulations for other substituted indazoles underscores the importance of this technique in understanding their dynamic behavior and interactions. researchgate.netchemscene.com
Structure Activity Relationship Sar Studies and Biological Target Identification of 3 Iodo 1 Methyl 1h Indazole Derivatives
Systematic Structure-Activity Relationship (SAR) Analysis
The systematic SAR analysis of derivatives of 3-iodo-1-methyl-1H-indazole reveals critical insights into how structural modifications influence their biological effects. The indazole core, particularly with the N-1 methylation, often serves to orient substituents into the active sites of biological targets.
The bioactivity of this compound derivatives is profoundly influenced by the nature of the substituents at the C-3 position, the N-1 position, and various positions on the fused benzene (B151609) ring. The iodo group at the C-3 position is frequently utilized as a handle for introducing a wide array of functionalities through cross-coupling reactions, such as Suzuki and Sonogashira reactions.
At the C-3 position , replacing the iodine with different aryl, heteroaryl, or alkynyl groups has been a key strategy in the development of potent enzyme inhibitors. For instance, in the context of IRAK4 inhibitors, the introduction of a 2-aminopyrimidine (B69317) group at the C-3 position of the 1-methyl-1H-indazole scaffold is a common feature. The nature of the substituent on this pyrimidine (B1678525) ring further modulates activity.
The N-1 position is often methylated to enhance metabolic stability and to properly orient the C-3 substituent for optimal interaction with the target protein. The methyl group can fit into specific hydrophobic pockets within the active site of enzymes like kinases.
Substituents on the benzene ring of the indazole nucleus also play a significant role in modulating the pharmacological properties of these derivatives. For example, the introduction of small, polar groups can improve solubility and cell permeability, while larger, lipophilic groups can enhance binding affinity through interactions with hydrophobic regions of the target.
The following table summarizes the impact of various substitutions on the bioactivity of this compound derivatives based on findings from several research studies.
| Position of Substitution | Type of Substituent | Effect on Bioactivity | Example Target |
| C-3 | Small alkyl groups | Generally lower activity | Kinases |
| Aryl/Heteroaryl groups (e.g., aminopyrimidine) | Often leads to high potency | IRAK4, Mps1 | |
| Alkynyl groups | Can provide alternative binding modes | Kinases | |
| N-1 | Methyl group | Enhances metabolic stability and orients C-3 substituent | Kinases |
| Hydrogen | May lead to tautomerization and reduced selectivity | General | |
| Larger alkyl groups | Can cause steric hindrance, reducing activity | General | |
| Benzene Ring (e.g., C-5, C-6) | Halogens (F, Cl) | Can modulate electronic properties and improve cell permeability | Kinases |
| Small polar groups (e.g., -OH, -NH2) | May improve solubility and introduce new hydrogen bonding interactions | General | |
| Methoxy groups | Can enhance potency by interacting with specific pockets | Mps1 |
Stereochemistry plays a pivotal role in the biological activity of more complex derivatives of this compound, especially when chiral centers are introduced in the substituents. The spatial arrangement of atoms can dictate the ability of a molecule to fit into the binding site of a protein in a specific orientation that is required for biological effect.
For instance, in the development of inhibitors for certain kinases, the introduction of a chiral side chain at the C-3 position can lead to significant differences in potency between enantiomers. One enantiomer may exhibit high affinity for the target, while the other is virtually inactive due to steric clashes or the inability to form key interactions within the active site. This highlights the importance of asymmetric synthesis to obtain the desired stereoisomer.
Identification and Validation of Pharmacological Targets
Derivatives of this compound have been investigated for their activity against several important pharmacological targets, primarily enzymes involved in cell signaling and immune regulation.
Kinase Inhibition: A significant body of research has focused on developing kinase inhibitors based on the 1-methyl-1H-indazole scaffold. The this compound serves as a key intermediate in the synthesis of these inhibitors. For example, derivatives have been designed to target Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint. In these derivatives, the 1-methyl-1H-indazole core acts as a hinge-binding motif, a common feature in many kinase inhibitors.
Similarly, derivatives of this compound have been explored as potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key enzyme in the toll-like receptor and interleukin-1 receptor signaling pathways. The general structure of these inhibitors often features the 1-methyl-1H-indazole core with a substituted aminopyrimidine at the C-3 position.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that plays a crucial role in immune tolerance by catalyzing the degradation of tryptophan. Inhibitors of IDO1 are being investigated as potential cancer immunotherapies. Some derivatives of 1H-indazole have shown inhibitory activity against IDO1. While direct studies on this compound as an IDO1 inhibitor are less common, its derivatives with appropriate C-3 substituents are being explored for this purpose.
The following table provides examples of enzyme inhibition data for derivatives of this compound.
| Target Enzyme | Derivative Scaffold | IC50 / Potency |
| Mps1 Kinase | 1-Methyl-3-(substituted-phenyl)-1H-indazole | Nanomolar range |
| IRAK4 | 3-(2-Aminopyrimidin-4-yl)-1-methyl-1H-indazole | Potent and selective |
| IDO1 | 1-Methyl-1H-indazole derivatives | Varies with C-3 substituent |
The understanding of how these derivatives bind to their target proteins at an atomic level is often elucidated through X-ray crystallography. Co-crystal structures of inhibitors bound to their target enzymes provide invaluable information for rational drug design and for explaining the observed SAR.
Investigation of Mechanisms of Biological Action at the Molecular Level
The biological effects of this compound and its derivatives are intrinsically linked to their interactions with cellular machinery. Understanding these mechanisms at the molecular level is paramount for the rational design of more potent and selective therapeutic agents.
Cellular Pathway Analysis and Signaling Modulation
Research into the broader class of indazole derivatives has revealed their capacity to modulate key cellular signaling pathways implicated in cancer. While direct studies on this compound are limited, the activities of analogous compounds provide significant insights.
One of the most critical pathways in cancer is the PI3K/AKT/mTOR signaling cascade, which governs cell proliferation, survival, and metabolism. A series of 3-ethynyl-1H-indazoles have been shown to inhibit this pathway. nih.gov By employing a LanthaScreen cellular assay, researchers demonstrated that certain derivatives could inhibit the phosphorylation of AKT and PRAS40, key downstream effectors of the PI3K pathway. nih.gov This suggests that the indazole scaffold can be tailored to interfere with this crucial oncogenic signaling network.
Furthermore, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov PAK1 is a key regulator of cell motility and invasion. Inhibition of PAK1 by these indazole compounds led to a significant suppression of migration and invasion of breast cancer cells, which was associated with the downregulation of the transcription factor Snail, a key driver of the epithelial-mesenchymal transition (EMT). nih.gov
In the context of immuno-oncology, indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target. IDO1 is an enzyme that catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. nih.gov Studies have shown that 1H-indazole derivatives can act as inhibitors of IDO1, suggesting a potential mechanism for overcoming tumor immune evasion. nih.gov
Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)
The biological activity of this compound derivatives is predicated on their ability to bind to and modulate the function of biological macromolecules. Molecular docking studies on related indazole compounds have provided valuable insights into these interactions at an atomic level.
For instance, in the case of IDO1 inhibition, molecular docking models have shown that the 1H-indazole scaffold can effectively interact with the ferrous ion of the heme group within the enzyme's active site. nih.gov Furthermore, hydrophobic interactions with key residues in pockets A and B of the active site are crucial for ensuring inhibitory activity. nih.gov The specific substitutions on the indazole ring play a significant role in modulating these interactions and, consequently, the inhibitory potency. nih.gov
In the context of kinase inhibition, the indazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. This is a common binding mode for many kinase inhibitors and is a key determinant of their activity. For example, molecular docking of indazole derivatives into the ATP-binding site of Aurora A kinase revealed that the indazole moiety interacts with hinge residues Glu211 and Ala213. nih.gov The substituents on the indazole ring can then form additional interactions with other regions of the active site, contributing to both potency and selectivity. nih.gov
Comparative Biological Activity Profiling with Related Indazole Analogs
To understand the unique contribution of the this compound scaffold, it is essential to compare its biological activity with that of related indazole analogs. Such comparisons are fundamental to establishing a clear structure-activity relationship.
For example, studies on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors have demonstrated the importance of substitutions on the indazole ring. The introduction of a hydrophobic ring that can access a deep back pocket of the kinase, along with a hydrophilic group exposed to the solvent region, was found to be critical for high inhibitory activity and selectivity. nih.gov
In the development of IDO1 inhibitors, the 1H-indazole scaffold itself was identified as a key pharmacophore. nih.gov Structure-activity relationship studies revealed that substituents at both the 4- and 6-positions of the indazole ring have a significant impact on inhibitory activity. nih.gov This highlights the modular nature of the indazole scaffold, where different positions can be functionalized to optimize interactions with the target protein.
A study on 1H-indazole-3-amine derivatives as potential anticancer agents showed that the substitution pattern on the indazole ring and the nature of the appended groups were crucial for their cytotoxic effects. mdpi.com For instance, certain substitutions led to enhanced activity against specific cancer cell lines and were found to induce apoptosis by modulating the expression of Bcl-2 family proteins. mdpi.comresearchgate.net
The following table provides a comparative overview of the biological activities of different indazole analogs, illustrating the impact of structural modifications on their inhibitory potential against various cancer-related targets.
| Compound Class | Target | Key Structural Features | Observed Biological Activity | Reference |
| 3-Ethynyl-1H-indazoles | PI3K/AKT/mTOR pathway | Ethynyl group at C3 | Inhibition of AKT and PRAS40 phosphorylation in the low micromolar range. nih.gov | nih.gov |
| 1H-Indazole-3-carboxamides | PAK1 | Hydrophobic ring extension and a solvent-exposed hydrophilic group | Potent and selective inhibition of PAK1 with IC50 values in the nanomolar range; suppression of cancer cell migration and invasion. nih.gov | nih.gov |
| 1H-Indazole Derivatives | IDO1 | Substitutions at C4 and C6 | Inhibition of IDO1 with IC50 values in the low micromolar range. nih.gov | nih.gov |
| 1H-Indazole-3-amine Derivatives | Various cancer cell lines | Varied substitutions on the indazole and amine moieties | Cytotoxic effects against multiple cancer cell lines; induction of apoptosis through modulation of Bcl-2 family proteins. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Table 1. Comparative Biological Activity of Indazole Analogs
Advanced Spectroscopic and Analytical Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the case of 3-Iodo-1-methyl-1H-indazole, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons on the indazole ring and the protons of the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the benzene (B151609) ring portion of the indazole core typically appear in the downfield region (higher ppm values) due to the deshielding effects of the aromatic ring current. The methyl group protons, being attached to a nitrogen atom, will have a characteristic chemical shift. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, offering valuable insights into their connectivity.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic CH | 7.00 - 8.00 | Multiplet | Not Applicable |
| N-CH₃ | ~4.0 | Singlet | Not Applicable |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The data presented here are typical values.
¹³C NMR Spectroscopy for Carbon Skeleton Determination
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, or attached to a heteroatom). The carbon atom bearing the iodine atom (C3) will exhibit a characteristic chemical shift due to the heavy atom effect of iodine. Similarly, the carbons of the benzene ring and the methyl group will resonate at predictable positions, allowing for a complete assignment of the carbon skeleton.
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Aromatic C | 110 - 140 |
| C-I | ~90 |
| N-CH₃ | ~35 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. The data presented here are typical values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to piece together the complete molecular structure, two-dimensional (2D) NMR techniques are employed. ipb.ptmdpi.com
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum indicate which protons are on adjacent carbon atoms, helping to establish the connectivity within the aromatic ring system. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, providing definitive C-H assignments. ipb.pt
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the methyl group to the indazole ring. ipb.pt
Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure of this compound, confirming the positions of the iodo and methyl substituents on the indazole core. ipb.ptmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with a high degree of accuracy. nih.gov This allows for the unambiguous determination of the elemental composition of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer. A key advantage of ESI is that it typically produces intact molecular ions (e.g., [M+H]⁺), which simplifies the determination of the molecular weight. scispace.com
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can also be used to confirm the structure of a compound through the analysis of its fragmentation pattern. By inducing fragmentation of the molecular ion (for example, through collision-induced dissociation in a tandem mass spectrometer), a series of characteristic fragment ions are produced. The masses of these fragments can be used to deduce the structure of the parent molecule. For this compound, fragmentation might involve the loss of the iodine atom, the methyl group, or cleavage of the indazole ring, each producing a specific and predictable mass loss that can be observed in the mass spectrum. nuph.edu.ua This fragmentation "fingerprint" provides an additional layer of confidence in the structural assignment.
Table 3: High-Resolution Mass Spectrometry Data for this compound (C₈H₇IN₂)
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 258.9726 | Typically within a few ppm of the calculated value |
Note: The observed m/z value is expected to be very close to the calculated value in a high-resolution mass spectrum.
By integrating the data from these advanced spectroscopic and analytical techniques, a complete and unambiguous characterization of this compound can be achieved, providing a solid foundation for any further chemical or biological investigations.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iodine |
| Carbon |
| Hydrogen |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups within a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond and functional group absorbs radiation at a characteristic frequency, providing a unique spectral fingerprint.
In the analysis of this compound, the IR spectrum offers confirmatory data for its key structural elements. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the N-methyl group would appear just below 3000 cm⁻¹. The double bond (C=C and C=N) stretching vibrations characteristic of the indazole ring system are expected in the 1620-1450 cm⁻¹ range. The presence of the C-I bond is indicated by a strong absorption in the far-infrared region, typically found below 600 cm⁻¹.
A representative table of expected IR absorption bands for this compound is provided below, based on characteristic frequencies for its constituent functional groups.
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic Ring | 3100 - 3000 |
| C-H Stretch | Methyl Group (CH₃) | 2975 - 2850 |
| C=C / C=N Stretch | Indazole Ring | 1620 - 1450 |
| C-H Bend | Methyl Group (CH₃) | 1465 - 1440 |
| C-N Stretch | Amine | 1360 - 1250 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of analytical chemistry, essential for separating components from a mixture and determining the purity of a substance. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.
HPLC is a highly sensitive and versatile method for assessing the purity of non-volatile and thermally sensitive compounds. The technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (often a C18 column) and a polar mobile phase, such as a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. A UV detector is commonly used for detection, as the indazole ring is a strong chromophore. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound against the total area of all observed peaks. Commercial suppliers often report purities of ≥97% or 98% as determined by HPLC. sigmaaldrich.comchemimpex.com
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Detection | UV-Vis Spectroscopy (e.g., at 254 nm) |
| Purity Assessment | Peak Area Percentage |
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive method for the analysis of volatile and thermally stable compounds.
In a GC-MS analysis of this compound, the compound is first vaporized and separated on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
The molecular ion peak [M]⁺ for this compound (C₈H₇IN₂) would be observed at an m/z corresponding to its molecular weight, approximately 258.06 g/mol . sigmaaldrich.comsigmaaldrich.com Key fragmentation patterns can help confirm the structure. For example, the loss of the iodine atom (127 amu) would result in a significant fragment ion at m/z 131. Another common fragmentation could be the loss of the methyl group (15 amu), leading to a fragment at m/z 243. The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides a high degree of confidence in the compound's identity and purity.
Table 3: Predicted GC-MS Fragmentation for this compound
| Ion | m/z (Mass/Charge) | Identity |
|---|---|---|
| [M]⁺ | ~258 | Molecular Ion |
| [M-CH₃]⁺ | ~243 | Loss of a methyl group |
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Research Applications and Future Directions for 3 Iodo 1 Methyl 1h Indazole
Role as Versatile Building Blocks in Complex Organic Synthesis
3-Iodo-1-methyl-1H-indazole serves as a crucial building block in the synthesis of complex organic molecules. The carbon-iodine bond at the 3-position is particularly amenable to various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Heck coupling reactions. These reactions are powerful tools for creating intricate molecular architectures. mdpi.com The ability to introduce a wide range of substituents at this position allows for the systematic modification of the indazole scaffold, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
The synthesis of derivatives often begins with the iodination of the indazole core, followed by methylation to obtain this compound. This intermediate can then be subjected to various coupling reactions to introduce diverse functional groups. For instance, palladium-catalyzed cross-coupling reactions with different boronic acids or esters can yield a library of 3-aryl-1-methyl-1H-indazole derivatives. This versatility makes it an indispensable tool for medicinal chemists in the quest for novel therapeutic agents.
Development of Novel Therapeutic Agents and Pharmaceutical Precursors
The indazole scaffold is a privileged structure in medicinal chemistry, with several approved drugs and clinical candidates containing this moiety. nih.govnih.gov These compounds have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. nih.govmdpi.com this compound is a key precursor in the synthesis of many of these potential therapeutic agents.
A significant area of application is in the development of kinase inhibitors for cancer therapy. nih.govresearchgate.net Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole core can act as a scaffold to which various substituents are attached to achieve potent and selective inhibition of specific kinases. For example, derivatives of this compound have been explored as inhibitors of Tropomyosin receptor kinase (TRK), Bcr-Abl, and other kinases implicated in cancer progression. nih.govnih.govsemanticscholar.org
The following table provides examples of indazole derivatives that have been developed as kinase inhibitors, highlighting the importance of the indazole scaffold in this therapeutic area.
| Indazole-Based Kinase Inhibitor | Target Kinase(s) | Therapeutic Area |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFR | Renal Cell Carcinoma |
| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC |
| Merestinib | c-Met | Cancer |
| LY2874455 | FGFR | Acute Myeloid Leukemia |
| CFI-400945 | PLK4 | Breast Cancer |
Exploration in Rational Drug Design and Discovery Processes
The development of new drugs is increasingly guided by rational design principles, which involve the strategic modification of a lead compound to enhance its pharmacological profile. mdpi.com this compound is an ideal starting point for such endeavors. Computational tools like molecular docking and molecular dynamics simulations are employed to predict how newly designed analogs will bind to specific biological targets. mdpi.com This in silico approach, combined with the synthetic accessibility of a wide range of derivatives from this compound, accelerates the drug discovery process.
Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The indazole scaffold can be tailored to fit into the binding pockets of various enzymes, and the substituent at the 3-position, introduced via the iodo intermediate, can be optimized to form key interactions with the target protein. For example, in the design of kinase inhibitors, the indazole core often forms crucial hydrogen bonds with the hinge region of the kinase domain, while the substituents at the 3-position can occupy adjacent hydrophobic pockets to enhance potency.
Integration with High-Throughput Screening and Combinatorial Chemistry
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. nih.govnih.gov Combinatorial chemistry, the synthesis of large libraries of related compounds, is often used in conjunction with HTS to explore a vast chemical space. ku.edu The versatile reactivity of this compound makes it a suitable building block for the combinatorial synthesis of indazole-based libraries.
By reacting this compound with a diverse set of coupling partners, such as various boronic acids in a Suzuki coupling reaction, a large library of 3-substituted-1-methyl-1H-indazole derivatives can be generated. This library can then be screened against a panel of biological targets to identify "hit" compounds with desired activities. These hits can then be further optimized through medicinal chemistry efforts to develop lead compounds. While specific large-scale combinatorial libraries based solely on this compound are not extensively documented in publicly available literature, the principles of combinatorial synthesis are routinely applied in academic and industrial research to generate focused libraries of indazole derivatives for biological evaluation.
The general workflow for integrating this compound into a drug discovery pipeline is outlined below:
| Step | Description |
| 1. Synthesis of Building Block | Preparation of this compound. |
| 2. Library Synthesis | Parallel synthesis of a diverse library of derivatives using reactions like Suzuki or Heck coupling. |
| 3. High-Throughput Screening | Screening the library against a specific biological target (e.g., a kinase) to identify active compounds ("hits"). |
| 4. Hit-to-Lead Optimization | Chemical modification of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. |
| 5. Preclinical Development | In-depth in vitro and in vivo studies of the lead compounds to assess their potential as drug candidates. |
Future Research Directions in Indazole Chemistry
The field of indazole chemistry continues to evolve, with several exciting avenues for future research.
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. Future research will likely focus on developing more environmentally friendly methods for the synthesis of this compound and its derivatives. This could involve the use of greener solvents, catalysts, and reaction conditions. For example, exploring microwave-assisted synthesis or the use of biocatalysts could lead to more sustainable synthetic routes.
While the application of indazole derivatives in cancer therapy is well-established, there is growing interest in exploring their potential in other disease areas. Future research will likely focus on evaluating derivatives of this compound against a broader range of biological targets.
Neurodegenerative Diseases: Some heterocyclic compounds have shown promise as therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.com The ability of indazole derivatives to act as inhibitors of enzymes such as monoamine oxidase (MAO) makes them interesting candidates for further investigation in this area. mdpi.com
Inflammatory Diseases: The anti-inflammatory properties of some indazole-containing drugs, such as Bendazac and Benzydamine, suggest that novel derivatives could be developed for the treatment of various inflammatory conditions. nih.govresearchgate.net
Infectious Diseases: The indazole scaffold has also been investigated for its antimicrobial and antiviral activities, opening up possibilities for the development of new treatments for infectious diseases. nih.gov
The following table summarizes some of the potential new biological targets and disease areas for derivatives of this compound.
| Disease Area | Potential Biological Target(s) |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3) |
| Inflammatory Diseases | Cyclooxygenase (COX), Pro-inflammatory Cytokines |
| Infectious Diseases | Bacterial and Viral Enzymes |
Application of Artificial Intelligence and Machine Learning in Indazole Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is catalyzing a paradigm shift in chemical research and drug discovery, moving from traditional, often serendipitous, methods to a more predictive and data-driven approach. nih.govijirt.org These computational tools are particularly relevant to the study and application of privileged scaffolds like indazole and its derivatives, including this compound. By analyzing vast and complex datasets, AI and ML can accelerate the discovery pipeline, optimize synthetic routes, and design novel molecules with enhanced properties. nih.govrjptonline.org
Accelerating Drug Discovery with Indazole Scaffolds
The indazole core is a key component in numerous bioactive molecules and approved drugs. nih.govjmchemsci.com AI and ML offer powerful methodologies to explore the chemical space around this scaffold more efficiently.
De Novo Design and Lead Optimization : Generative AI models can design entirely new indazole-based molecules tailored to specific biological targets. nih.govtechnologynetworks.com These models, trained on vast libraries of chemical structures and their properties, can propose novel derivatives of this compound with predicted high potency and favorable drug-like characteristics. For lead optimization, ML algorithms can suggest specific structural modifications to enhance efficacy, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby reducing the time and cost of the development cycle. youtube.commdpi.com
Predictive Modeling for Bioactivity and Properties : Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models built using machine learning can predict the biological activity and physicochemical properties of novel indazole compounds before they are synthesized. mdpi.comresearchgate.net By inputting the molecular structure of a planned derivative, researchers can obtain predictions for its potential as a kinase inhibitor, its solubility, or its likely metabolic pathways. youtube.comnih.gov This predictive capability allows for the early-stage prioritization of candidates with the highest probability of success, minimizing resource expenditure on less promising compounds. mdpi.com
| AI/ML Application | Description | Example in Indazole Research |
|---|---|---|
| Virtual Screening | Using ML models to rapidly screen large virtual libraries of compounds to identify those likely to bind to a specific biological target. | Screening millions of virtual indazole derivatives against a specific kinase to find potential inhibitors. |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties from scratch. | Designing new indazole-based NLRP3 inhibitors with improved brain penetration. prnewswire.com |
| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity profiles of unsynthesized molecules. mdpi.com | Forecasting the oral bioavailability and potential liver toxicity of a new 3-substituted indazole derivative. |
| Target Identification | Analyzing biological and clinical data to identify and validate new protein targets for therapeutic intervention. nih.gov | Identifying a novel cancer-related protein that could be targeted by indazole-based compounds. |
Optimizing the Synthesis of Indazole Derivatives
Beyond drug design, AI and ML are transforming how chemists approach the synthesis of complex molecules derived from precursors like this compound.
Reaction Outcome and Yield Prediction : Machine learning models can be trained on extensive reaction databases to predict the outcome and potential yield of a chemical transformation. rjptonline.orgpharmaceutical-technology.com For a compound like this compound, which is a valuable substrate for cross-coupling reactions, these models can help chemists select the optimal catalysts, reagents, and conditions to maximize the yield of the desired product, thereby avoiding costly and time-consuming trial-and-error experimentation. researchgate.net
Retrosynthesis and Route Planning : AI-powered retrosynthesis tools can propose viable synthetic pathways for complex target molecules containing an indazole core. nih.govacs.org By analyzing the target structure, these algorithms suggest a series of "disconnections" and precursor molecules, effectively working backward to identify potential starting materials, including versatile building blocks like this compound. This approach can uncover novel, more efficient, or more cost-effective routes that may not be obvious to a human chemist. nih.gov
Future Outlook
The future of indazole research will likely involve a deeper integration of AI and ML with automated laboratory systems. This synergy could create "closed-loop" or "self-driving" laboratories where AI algorithms design novel indazole derivatives, plan their synthesis, and control robotic platforms to execute the reactions and test the products. prnewswire.com This high-throughput, automated approach will dramatically accelerate the design-make-test-analyze cycle, leading to the rapid discovery of next-generation therapeutics and functional materials based on the versatile indazole scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Iodo-1-methyl-1H-indazole, and how can purity be validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution or metal-catalyzed iodination. A general approach involves refluxing 1-methyl-1H-indazole with iodine in the presence of an oxidizing agent (e.g., HIO₃) in acetic acid. Post-synthesis, purity is validated using:
- 1H/13C NMR spectroscopy to confirm substitution patterns and absence of byproducts.
- Elemental analysis to verify stoichiometry (C: ~38.5%, H: ~3.2%, N: ~9.0%, I: ~49.3%) .
- Mass spectrometry (MS) for molecular ion confirmation (expected m/z: ~272.06 g/mol).
Q. How can the structural stability of this compound be assessed under varying conditions?
- Methodology :
- Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition temperature >150°C).
- HPLC monitoring under acidic/alkaline conditions (e.g., 0.1M HCl or NaOH) to detect hydrolytic degradation.
- Light exposure studies (UV-Vis spectroscopy) to assess photolytic stability .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodology :
- X-ray crystallography to resolve bond lengths and angles (e.g., C-I bond ~2.09 Å, indazole ring planarity) .
- Infrared (IR) spectroscopy to identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-I stretch at ~500 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (±0.001 Da tolerance).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in biological systems?
- Methodology :
- Substituent variation : Synthesize analogs with halogens (e.g., Br, Cl) or electron-withdrawing groups (e.g., NO₂) at the 3-position.
- In vitro assays : Test binding affinity to target enzymes (e.g., kinases, phosphatases) using fluorescence polarization or surface plasmon resonance (SPR) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with protein targets (e.g., PKA, mGluR5) .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps .
- Molecular dynamics (MD) simulations : Analyze solvation effects in polar solvents (e.g., DMSO, water) using GROMACS .
Q. How can researchers resolve contradictions in reported biological activities of indazole derivatives?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies (e.g., kinase inhibition in vs. ) while controlling for assay conditions (pH, temperature).
- Dose-response validation : Replicate conflicting studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
- Crystallographic alignment : Overlap protein-ligand structures to identify steric/electronic discrepancies .
Q. What strategies improve the regioselectivity of iodination in 1-methyl-1H-indazole derivatives?
- Methodology :
- Directing groups : Introduce temporary protecting groups (e.g., Boc) at the 1-position to steer iodination to the 3-position.
- Catalytic systems : Use CuI/1,10-phenanthroline to enhance selectivity under mild conditions (yield >85%) .
Key Recommendations for Researchers
- Prioritize DFT-validated synthetic routes to minimize byproducts.
- Use orthogonal analytical methods (NMR, MS, XRD) for unambiguous characterization.
- Cross-reference biological assays with structural data to resolve activity contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
